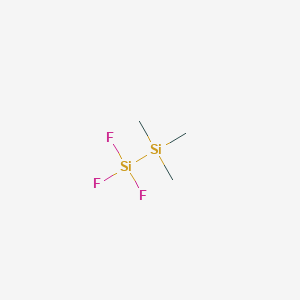
1,1,1-Trifluoro-2,2,2-trimethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-2,2,2-trimethyldisilane is a compound of significant interest in the field of chemistry due to its unique structural and chemical properties. It is characterized by the presence of trifluoromethyl and trimethylsilyl groups attached to a disilane backbone. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific disciplines.
準備方法
The synthesis of 1,1,1-trifluoro-2,2,2-trimethyldisilane typically involves the reaction of trimethylsilyl chloride with trifluoromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
化学反応の分析
1,1,1-Trifluoro-2,2,2-trimethyldisilane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,1-Trifluoro-2,2,2-trimethyldisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of novel biomaterials and as a tool for studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,1,1-trifluoro-2,2,2-trimethyldisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl and trimethylsilyl groups influence the reactivity and stability of the compound, allowing it to interact with a wide range of molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
類似化合物との比較
1,1,1-Trifluoro-2,2,2-trimethyldisilane can be compared with other similar compounds, such as:
1,1,1-Trichloro-2,2,2-trimethyldisilane: Similar in structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
1,1,1-Tribromo-2,2,2-trimethyldisilane: Contains bromine atoms, which also affect its chemical behavior and uses.
1,1,1-Trimethyldisilane: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct reactivity and stability compared to its halogenated counterparts.
特性
CAS番号 |
64809-82-1 |
|---|---|
分子式 |
C3H9F3Si2 |
分子量 |
158.27 g/mol |
IUPAC名 |
trifluoro(trimethylsilyl)silane |
InChI |
InChI=1S/C3H9F3Si2/c1-7(2,3)8(4,5)6/h1-3H3 |
InChIキー |
XIUVRANLWCUAIW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


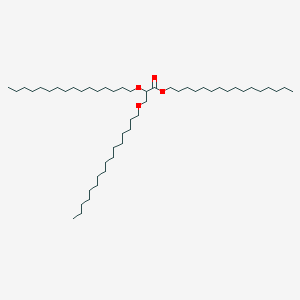
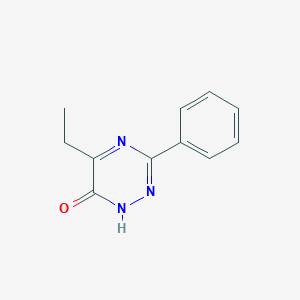
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)
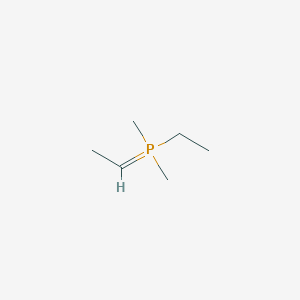
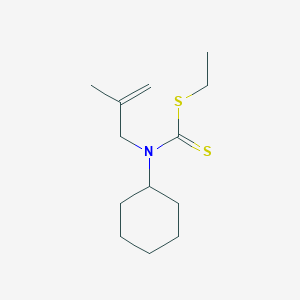
![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
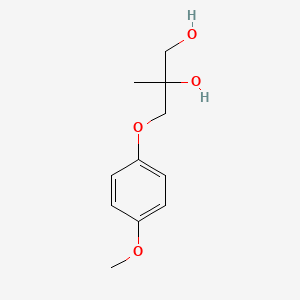
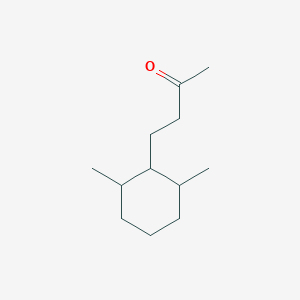
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
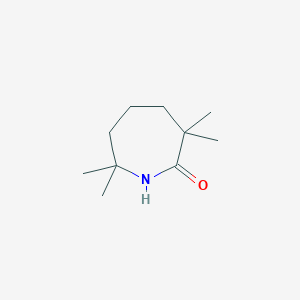
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
